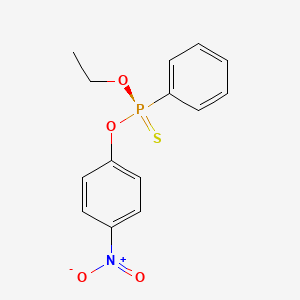
Ethyl p-nitrophenyl benzenethiophosphonate, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- is a chemical compound belonging to the class of organophosphates. It is known for its use as an insecticide and has been studied for its various chemical properties and applications. The compound is characterized by its light yellow crystalline powder appearance and has a molecular formula of C₁₄H₁₄NO₄PS .
Métodos De Preparación
The synthesis of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves the reaction of ethyl alcohol with p-nitrophenyl benzenethiophosphonate. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications, especially in the treatment of diseases related to acetylcholine metabolism.
Mecanismo De Acción
The mechanism of action of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to prolonged neurotransmission. This mechanism is particularly effective in disrupting the nervous system of insects, making it a potent insecticide .
Comparación Con Compuestos Similares
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- can be compared with other similar organophosphate compounds such as:
Ethyl p-nitrophenyl phenylphosphonate: This compound differs by having an oxygen atom in place of the sulfur atom.
Ethyl p-nitrophenyl phenylphosphonothionate: Similar in structure but with different functional groups.
O-ethyl O-p-nitrophenyl phenylphosphonothioate: Another closely related compound with slight variations in its chemical structure. The uniqueness of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- lies in its specific chemical structure and its potent acetylcholinesterase inhibitory activity, which makes it highly effective as an insecticide.
Propiedades
Número CAS |
65580-79-2 |
|---|---|
Fórmula molecular |
C14H14NO4PS |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m1/s1 |
Clave InChI |
AIGRXSNSLVJMEA-HXUWFJFHSA-N |
SMILES isomérico |
CCO[P@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















